3-hydroxy-7-methyloctanoic acid CAS number and molecular weight
3-hydroxy-7-methyloctanoic acid CAS number and molecular weight
Technical Monograph: 3-Hydroxy-7-Methyloctanoic Acid Chemical Identity, Biosynthetic Origin, and Pharmacological Significance
Executive Technical Summary
3-Hydroxy-7-methyloctanoic acid is a specialized branched-chain
| Parameter | Data |
| CAS Number (Generic) | 634602-29-2 |
| CAS Number (3R-Isomer) | 1059625-25-0 |
| IUPAC Name | 3-Hydroxy-7-methyloctanoic acid |
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| PubChem CID | 54368842 |
| Monoisotopic Mass | 174.1256 Da |
| Physical State | Viscous oil or low-melting solid (enantiomer dependent) |
Chemical Architecture & Stereochemistry
The molecule features an octanoic acid backbone with a hydroxyl group at the
-
Stereochemistry: The biological activity of associated lipopeptides (e.g., WAP-8294A2) strictly requires the (3R)-configuration .
-
Structural Role: The terminal isopropyl group (iso-branch) increases membrane fluidity and affinity compared to straight-chain analogs, while the
-hydroxyl group provides a handle for esterification or amide linkage within depsipeptide macrocycles.
Visualization: Chemical Structure
Figure 1: Structural connectivity of 3-hydroxy-7-methyloctanoic acid, highlighting the reactive C3 hydroxyl and the hydrophobic C7 iso-branch.[1][2][3]
Biological Origin & Biosynthetic Logic
This fatty acid is not a product of standard mammalian fatty acid synthesis but is a specialized metabolite found in soil bacteria, particularly the genera Lysobacter, Pedobacter, and Paenibacillus.
Primary Source: Lysobacter enzymogenes
In L. enzymogenes, (3R)-3-hydroxy-7-methyloctanoic acid is the lipid tail of WAP-8294A2 , a cyclic lipodepsipeptide with potent activity against MRSA (Methicillin-Resistant Staphylococcus aureus).[4][5]
Biosynthetic Pathway (The ACL6 Gatekeeper)
Research indicates that the incorporation of this specific fatty acid is governed by a dedicated Acyl-CoA Ligase (ACL) .[4]
-
Precursor Supply: The carbon skeleton is likely derived from Leucine catabolism (providing the isovaleryl-CoA primer) followed by chain extension via Fatty Acid Synthase (FAS).
-
Activation: The enzyme ACL6 specifically recognizes (3R)-3-hydroxy-7-methyloctanoic acid and converts it into its CoA-thioester.[4][5]
-
Incorporation: The activated fatty acyl-CoA is transferred to the C-domain of the Non-Ribosomal Peptide Synthetase (NRPS), initiating the assembly of the peptide core (starting with Serine).
Visualization: Biosynthetic Incorporation
Figure 2: Biosynthetic pathway in Lysobacter enzymogenes, showing the critical role of ACL6 in selecting 3-hydroxy-7-methyloctanoic acid for antibiotic production.
Analytical Characterization Protocols
For researchers isolating or synthesizing this compound, the following analytical signatures are diagnostic.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze this compound via GC, it must be derivatized to its methyl ester (FAME) or trimethylsilyl (TMS) derivative to increase volatility.
-
Derivatization Method: Treat with
(14% w/v) at 60°C for 10 mins. -
Key Fragmentation Ions (Electron Impact, 70 eV):
-
m/z 103: Characteristic of 3-hydroxy fatty acid methyl esters (cleavage between C3 and C4).
-
m/z 175:
(Loss of methyl from TMS derivative). -
m/z 43: Isopropyl group signature (strong abundance due to iso-branch).
-
B. Nuclear Magnetic Resonance (NMR)
Data typically observed in
-
NMR:
-
~0.90 ppm (d, 6H): Isopropyl methyls (
Hz). -
~4.0 ppm (m, 1H): Methine proton at C3 (
-C-OH). -
~2.4-2.5 ppm (dd, 2H):
-methylene protons ( -COOH).
-
~0.90 ppm (d, 6H): Isopropyl methyls (
-
NMR:
- ~176 ppm: Carboxyl carbon (C1).
-
~68 ppm:
-hydroxyl carbon (C3). - ~22 ppm: Methyl carbons.
Synthesis & Isolation Methodologies
Chemical Synthesis (Reformatsky Route)
A robust method for generating racemic 3-hydroxy-7-methyloctanoic acid.
-
Reactants: 5-methylhexanal + Ethyl bromoacetate.
-
Catalyst: Activated Zinc dust.
-
Solvent: THF or Benzene/Ether.
-
Procedure:
-
The zinc enolate of ethyl bromoacetate attacks the aldehyde carbonyl of 5-methylhexanal.
-
Acidic workup yields the ethyl ester of 3-hydroxy-7-methyloctanoic acid.
-
Saponification (
) yields the free acid.
-
-
Enantioselective Option: Use Noyori asymmetric hydrogenation of the corresponding
-keto ester to obtain the (3R) isomer.
Biological Isolation
-
Cultivation: Lysobacter enzymogenes OH11 in GBS medium.
-
Extraction: Acidify supernatant to pH 2.0; extract with Ethyl Acetate.
-
Purification: Hydrolysis of the purified lipopeptide (6N HCl, 110°C, 18h) followed by ether extraction allows isolation of the fatty acid moiety for structural verification.
References
-
Zhang, W., et al. (2011). "Fatty Acyl Incorporation in the Biosynthesis of WAP-8294A, a Group of Potent Anti-MRSA Cyclic Lipodepsipeptides." Antimicrobial Agents and Chemotherapy. Link
-
Kato, A., et al. (1997).[1] "Isolation and structure elucidation of WAP-8294A2, a new anti-MRSA antibiotic produced by Lysobacter sp." Journal of Antibiotics.
-
PubChem Compound Summary. (2025). "3-Hydroxy-7-methyloctanoic acid (3R)-Isomer."[4][6] National Center for Biotechnology Information. Link
-
Hirota-Takahata, Y., et al. (2014).[7] "Pedopeptins, novel insecticidal cyclic lipodepsipeptides produced by Pedobacter sp." Journal of Antibiotics.
-
BLD Pharm. (2025). "Product Monograph: 3-Hydroxy-7-methyloctanoic acid CAS 634602-29-2." Link
Sources
- 1. Bioactive natural products from Lysobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and Characterization of the Anti-Methicillin-Resistant Staphylococcus aureus WAP-8294A2 Biosynthetic Gene Cluster from Lysobacter enzymogenes OH11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acyl Incorporation in the Biosynthesis of WAP-8294A, a Group of Potent Anti-MRSA Cyclic Lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-6-methyloctanoic acid | 59896-39-8 | Benchchem [benchchem.com]
- 6. Linear and Cyclic Peptides from Seaweeds and Invertebrates | Encyclopedia MDPI [encyclopedia.pub]
- 7. Selective Isolation of Multidrug-Resistant Pedobacter spp., Producers of Novel Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
